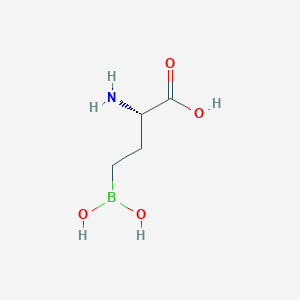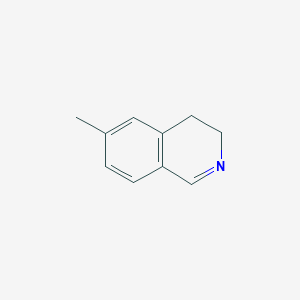
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine typically involves the reaction of 1-(pyridazin-4-yl)ethanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1-(pyridazin-4-yl)ethanone
Reagent: Hydroxylamine
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 0-50°C. The pH of the reaction mixture is adjusted to be slightly acidic to neutral.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amines
Substitution: Formation of substituted pyridazine derivatives
Applications De Recherche Scientifique
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridazine ring can interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(pyridazin-4-yl)ethanone
- 1-(pyridazin-4-yl)ethan-1-amine
- 4-acetylpyridazine
Comparison
- 1-(pyridazin-4-yl)ethanone : Lacks the hydroxylamine group, making it less reactive in certain chemical reactions.
- 1-(pyridazin-4-yl)ethan-1-amine : Contains an amine group instead of a hydroxylamine group, leading to different reactivity and biological activity.
- 4-acetylpyridazine : Similar structure but without the hydroxylamine group, resulting in different chemical and biological properties.
Uniqueness: : The presence of the hydroxylamine group in (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-2-3-7-8-4-6/h2-4,10H,1H3/b9-5- |
Clé InChI |
VZLVCKCREOIMDC-UITAMQMPSA-N |
SMILES isomérique |
C/C(=N/O)/C1=CN=NC=C1 |
SMILES canonique |
CC(=NO)C1=CN=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)
![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)



![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)



![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)

